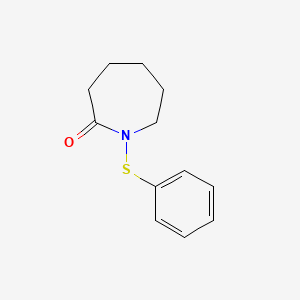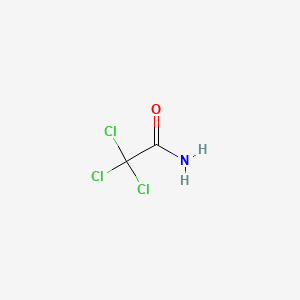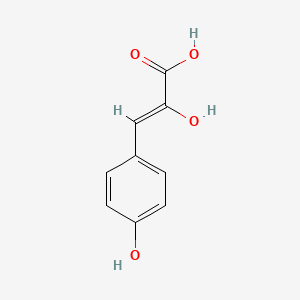
2-Hydroxy-3-(4-hydroxyphenyl)propenoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Hydroxy-3-(4-hydroxyphenyl)propenoic acid, also known as 4, alpha-dihydroxycinnamic acid or 4-hydroxy-enol-phenylpyruvate, belongs to the class of organic compounds known as phenylpyruvic acid derivatives. Phenylpyruvic acid derivatives are compounds containing a phenylpyruvic acid moiety, which consists of a phenyl group substituted at the second position by an pyruvic acid. This compound is considered to be a practically insoluble (in water) and relatively neutral molecule. This compound can be biosynthesized from 4-hydroxyphenylpyruvic acid through the action of the enzyme macrophage migration inhibitory factor. In humans, this compound is involved in the tyrosine metabolism pathway and the disulfiram action pathway. This compound is also involved in several metabolic disorders, some of which include dopamine beta-hydroxylase deficiency, the alkaptonuria pathway, tyrosinemia, transient, OF the newborn pathway, and the hawkinsinuria pathway.
2-hydroxy-3-(4-hydroxyphenyl)prop-2-enoic acid is a 2-hydroxy monocarboxylic acid that is acrylic acid in which the hydrogen at position 2 is substituted by a hydroxy group and a hydrogen at position 3 is substituted by a 4-hydroxyphenyl group. It has a role as a mouse metabolite. It is a member of phenols and a 2-hydroxy monocarboxylic acid. It derives from an acrylic acid.
Applications De Recherche Scientifique
Polymer Synthesis
2-Hydroxy-3-(4-hydroxyphenyl)propenoic acid, also known as phloretic acid (PA), is used as a renewable building block for enhancing the reactivity of molecules towards benzoxazine ring formation. This process is significant in the production of polybenzoxazine, offering thermal and thermo-mechanical properties suitable for various applications. PA provides an eco-friendly alternative to phenol in benzoxazine monomer synthesis, highlighting its potential in material science (Trejo-Machin et al., 2017).
Crystal Structure and Spectroscopy
The crystal structure, infrared spectrum, and thermal stability of this compound sodium salt have been analyzed. The compound forms a two-dimensional polymer, providing insights into its structural stability and potential applications in material science and spectroscopy (Kula et al., 2007).
Bio-Based Nanocomposites
This compound (HPPA) has been utilized as an organic modifier in layered double hydroxides for PBS bionanocomposites. This compound, being biobased, contributes to the production of fully biodegradable materials with enhanced thermal stability and mechanical reinforcement, showing potential in the development of green materials (Totaro et al., 2017).
Antioxidant and Chemopreventive Properties
A derivative of this compound, namely 3-(4'-geranyloxy-3'-methoxyphenyl)-2-trans propenoic acid, has shown promising cancer chemopreventive properties. It exhibits biological effects related to cancer prevention and growth, highlighting its potential in medicinal chemistry and drug development (Curini et al., 2006).
Environmental Applications
The compound's derivatives have been studied for their role in bioremediation, particularly in the degradation of environmental pollutants like Bisphenol A. This research suggests its potential in environmental science, especially in the context of reducing pollution and enhancing biodegradability (Chhaya & Gupte, 2013).
Photochemistry and Photodynamics
Studies on the photodynamics of this compound and its derivatives, particularly in the context of their antioxidant properties and UV absorption, have implications in developing sunscreen components and understanding the photochemical processes of natural antioxidants (Horbury et al., 2016).
Propriétés
Numéro CAS |
10589-28-3 |
|---|---|
Formule moléculaire |
C9H8O4 |
Poids moléculaire |
180.16 g/mol |
Nom IUPAC |
(Z)-2-hydroxy-3-(4-hydroxyphenyl)prop-2-enoic acid |
InChI |
InChI=1S/C9H8O4/c10-7-3-1-6(2-4-7)5-8(11)9(12)13/h1-5,10-11H,(H,12,13)/b8-5- |
Clé InChI |
GQYBCIHRWMPOOF-YVMONPNESA-N |
SMILES isomérique |
C1=CC(=CC=C1/C=C(/C(=O)O)\O)O |
SMILES |
C1=CC(=CC=C1C=C(C(=O)O)O)O |
SMILES canonique |
C1=CC(=CC=C1C=C(C(=O)O)O)O |
Description physique |
Solid |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


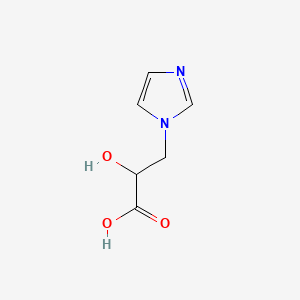
![Ethyl [(2r)-5-Amino-2-Methyl-3-Phenyl-1,2-Dihydropyrido[3,4-B]pyrazin-7-Yl]carbamate](/img/structure/B1219204.png)
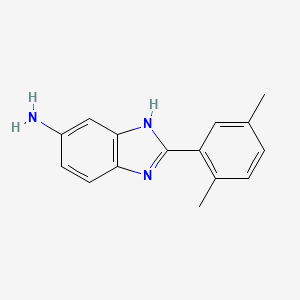

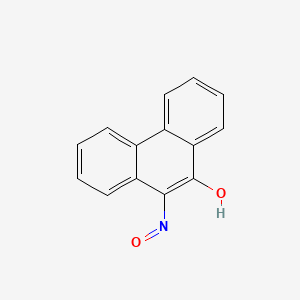
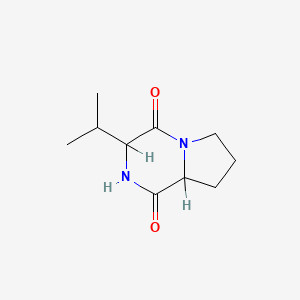
![2-Hydroxy-5-[[4-(pyridin-2-ylsulfamoyl)phenyl]diazenyl]benzoic acid;(2R,3R,4S,5R)-3,4,5,6-tetrahydroxy-2-(methylamino)hexanal](/img/structure/B1219215.png)

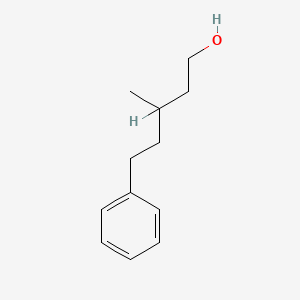

![N-[2-chloro-5-(trifluoromethyl)phenyl]-4,5-dihydro-1H-imidazol-2-amine](/img/structure/B1219221.png)
